molecular formula C15H19F3N2O3 B11470686 2-Acetylamino-3,3,3-trifluoro-2-phenethylamino-propionic acid ethyl ester

2-Acetylamino-3,3,3-trifluoro-2-phenethylamino-propionic acid ethyl ester

Cat. No.: B11470686
M. Wt: 332.32 g/mol
InChI Key: YNFNHMQHWOZSAK-UHFFFAOYSA-N
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Description

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]PROPANOATE is a synthetic organic compound characterized by the presence of trifluoromethyl and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of ethyl 3,3,3-trifluoropyruvate with acetamide and a suitable amine, such as 2-phenylethylamine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]PROPANOATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]propanoate
  • Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propanoate

Uniqueness

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylethylamine moiety, in particular, differentiates it from other similar compounds and contributes to its specific interactions with biological targets.

Properties

Molecular Formula

C15H19F3N2O3

Molecular Weight

332.32 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-(2-phenylethylamino)propanoate

InChI

InChI=1S/C15H19F3N2O3/c1-3-23-13(22)14(15(16,17)18,20-11(2)21)19-10-9-12-7-5-4-6-8-12/h4-8,19H,3,9-10H2,1-2H3,(H,20,21)

InChI Key

YNFNHMQHWOZSAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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